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Compound of Interest

Compound Name:
6-Chloro-4-

methoxynicotinaldehyde

Cat. No.: B1402919 Get Quote

A comprehensive guide to the spectroscopic comparison of 6-Chloro-4-
methoxynicotinaldehyde and its positional isomers, offering researchers and drug

development professionals a detailed analysis of their structural nuances through NMR, IR,

and Mass Spectrometry data.

In the landscape of pharmaceutical research and materials science, the precise identification

and characterization of molecular isomers are paramount. Subtle shifts in the arrangement of

functional groups can dramatically alter a compound's biological activity and physical

properties. This guide provides a comparative spectroscopic analysis of 6-Chloro-4-
methoxynicotinaldehyde and its key positional isomers. While experimental data for the

parent compound is available, the spectral characteristics of its isomers are largely predicted

based on established principles of spectroscopy and data from structurally similar compounds.

This guide aims to serve as a valuable predictive tool for researchers working with these and

related molecules.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 6-Chloro-4-
methoxynicotinaldehyde and its predicted data for its isomers. The predicted values are

based on the analysis of substituent effects on the pyridine ring.
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Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

IR (ν, cm⁻¹)
Mass Spec
(m/z)

6-Chloro-4-

methoxynicotinal

dehyde

Aldehyde H:

~10.2 Aromatic

H: ~8.8, ~7.2

Methoxy H: ~4.0

Aldehyde C:

~190 Aromatic C:

~165, ~155,

~145, ~115,

~110 Methoxy C:

~56

C=O: ~1700 C-

O-C: ~1250 C-

Cl: ~750

[M]+: 171.0087

[M+2]+: ~33% of

[M]+

2-Chloro-4-

methoxynicotinal

dehyde

(Predicted)

Aldehyde H:

~10.3 Aromatic

H: ~8.6, ~7.1

Methoxy H: ~4.1

Aldehyde C:

~189 Aromatic C:

~166, ~158,

~148, ~112,

~108 Methoxy C:

~57

C=O: ~1705 C-

O-C: ~1260 C-

Cl: ~760

[M]+: 171.0087

[M+2]+: ~33% of

[M]+

4-Chloro-6-

methoxynicotinal

dehyde

(Predicted)

Aldehyde H:

~10.1 Aromatic

H: ~8.9, ~7.0

Methoxy H: ~4.0

Aldehyde C:

~191 Aromatic C:

~164, ~159,

~142, ~118,

~105 Methoxy C:

~55

C=O: ~1695 C-

O-C: ~1240 C-

Cl: ~740

[M]+: 171.0087

[M+2]+: ~33% of

[M]+

2-Chloro-6-

methoxynicotinal

dehyde

(Predicted)

Aldehyde H:

~10.4 Aromatic

H: ~7.8, ~7.0

Methoxy H: ~4.1

Aldehyde C:

~188 Aromatic C:

~163, ~160,

~140, ~115,

~110 Methoxy C:

~56

C=O: ~1710 C-

O-C: ~1270 C-

Cl: ~770

[M]+: 171.0087

[M+2]+: ~33% of

[M]+

4-Chloro-2-

methoxynicotinal

dehyde

(Predicted)

Aldehyde H:

~10.2 Aromatic

H: ~8.7, ~8.4

Methoxy H: ~4.2

Aldehyde C:

~190 Aromatic C:

~162, ~157,

~150, ~120,

~115 Methoxy C:

~58

C=O: ~1700 C-

O-C: ~1255 C-

Cl: ~755

[M]+: 171.0087

[M+2]+: ~33% of

[M]+
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 6-
Chloro-4-methoxynicotinaldehyde and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer.

Samples are dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl

sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard (0.00

ppm). For ¹H NMR, key parameters to analyze include chemical shift (δ), multiplicity (singlet,

doublet, triplet, etc.), and coupling constants (J). For ¹³C NMR, the chemical shifts of the

carbons are the primary data points.

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid

samples can be analyzed as KBr pellets, or a thin film can be prepared by dissolving the

sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

Liquid samples can be analyzed as a neat film between two salt plates. The resulting

spectrum shows the absorption of infrared radiation at different wavenumbers (cm⁻¹),

corresponding to the vibrational frequencies of specific bonds within the molecule.

Mass Spectrometry (MS)
Mass spectra are typically acquired using an Electron Impact (EI) or Electrospray Ionization

(ESI) source. For EI-MS, the sample is vaporized and bombarded with a high-energy

electron beam, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the

molecular ion ([M]⁺) and the various fragments are detected. The isotopic pattern,

particularly the M+2 peak due to the presence of chlorine, is a key diagnostic feature. High-

resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion.

Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the

isomers.
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Caption: Experimental workflow for isomer comparison.

Signaling Pathways and Logical Relationships
At present, there is limited publicly available information regarding the specific signaling

pathways in which 6-Chloro-4-methoxynicotinaldehyde and its isomers are involved.

However, substituted nicotinaldehydes are known to be precursors in the synthesis of various
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biologically active compounds. The logical relationship for their utilization in drug discovery is

outlined below.

Drug Discovery Pipeline

Substituted Nicotinaldehyde
(Isomer Pool) Compound Library Synthesis High-Throughput Screening Hit Identification Lead Optimization Drug Candidate

Click to download full resolution via product page

To cite this document: BenchChem. [A Spectroscopic Showdown: Unraveling the Isomers of
6-Chloro-4-methoxynicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1402919#spectroscopic-comparison-of-6-chloro-4-
methoxynicotinaldehyde-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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